2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol and an acid catalyst.
Introduction of the thiophene groups: Thiophene rings can be introduced through various methods, such as the reaction of thiophene with appropriate electrophiles.
Formation of the ethanesulfonamide linkage: This step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-N-(thiophen-2-yl)methanesulfonamide: This compound lacks the additional thiophene ring, which may result in different chemical and biological properties.
2-(4-methoxyphenyl)-N-(thiophen-3-yl)methanesulfonamide: Similar to the previous compound, this one also lacks the second thiophene ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic rings, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S3/c1-22-16-6-4-14(5-7-16)9-12-25(20,21)19-18(15-8-11-23-13-15)17-3-2-10-24-17/h2-8,10-11,13,18-19H,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAUYXPJJPWVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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